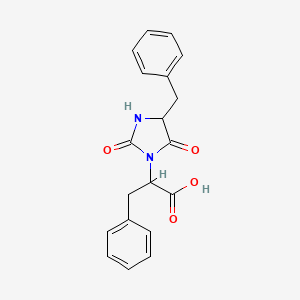

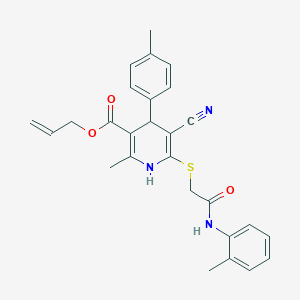

![molecular formula C11H11N3O2 B2354130 1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole CAS No. 903821-75-0](/img/structure/B2354130.png)

1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This usually involves identifying the compound’s chemical formula, its structure, and its functional groups. It might also include information on where it’s commonly found or used.

Synthesis Analysis

This involves understanding how the compound is made. It could be synthesized in the lab using various chemical reactions, or it could be extracted from natural sources.Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include reactions used to synthesize the compound, as well as reactions the compound undergoes under certain conditions.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, acidity/basicity, etc.).Applications De Recherche Scientifique

Inhibition of Enzymes

- 1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole, known as nitrefazole, inhibits aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This compound's synthesis and structural assignment have been extensively studied (Klink, Pachler, & Gottschlich, 1985).

Antibacterial Activity

- Synthesized derivatives of 1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole have shown potent antibacterial activity against various microorganisms, including Staphylococcus aureus and Helicobacter pylori. Specific derivatives like 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole exhibited high efficacy against Gram-positive bacteria (Letafat et al., 2008).

Photochemical Behavior

- The photochemical behavior of similar compounds in water-containing solutions has been explored. Photorearrangement leads to various intermediates, influencing their chemical properties (Pfoertner & Daly, 1987).

Kinetics in Chemical Reactions

- The kinetics of reactions involving imidazole derivatives like 1-methyl-4-nitro-1H-imidazole with esters have been analyzed, providing insights into reaction mechanisms and aggregation states (Rivetti & Tonellato, 1977).

Antimicrobial Activity

- Various 2-nitroimidazoles, including derivatives of 1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole, have shown significant antibacterial and antitrichomonal activities, highlighting their potential as antimicrobial agents (Cavalleri, Volpe, & Arioli, 1977).

Structural Analysis

- Studies on the crystal structure of similar compounds provide insights into molecular interactions, hydrogen bonding, and structural dynamics. This is crucial for understanding their biological activity and potential applications (Wu, Liu, & Ng, 2005).

Biodegradability Prediction

- The biodegradability of imidazole derivatives, including nitroimidazoles, can be predicted by studying their interactions with histidine degradation enzymes. This approach helps in understanding the environmental impact of these compounds (Veeraragavan, Narayanaswamy, & Chidambaram, 2017).

Chemical Shift Analysis

- NMR studies on 4-nitroimidazole and its derivatives provide detailed insights into their electronic structures and molecular dynamics, important for pharmaceutical applications (Backler et al., 2020).

Drug Synthesis

- Biology-oriented drug synthesis of derivatives of 1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole has been explored for their potential as β-glucuronidase inhibitors, contributing to drug development (Salar et al., 2017).

Safety And Hazards

This involves understanding the potential risks associated with the compound. This could include toxicity information, safety precautions that need to be taken when handling the compound, and proper disposal methods.

Orientations Futures

This could involve potential future uses for the compound, areas of research that could be explored, or ways the compound’s synthesis could be improved.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

Propriétés

IUPAC Name |

1-[(4-methylphenyl)methyl]-4-nitroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-9-2-4-10(5-3-9)6-13-7-11(12-8-13)14(15)16/h2-5,7-8H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODVRWXXURQQGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2354047.png)

![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2354050.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate](/img/structure/B2354052.png)

![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2354059.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2354060.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2354062.png)

![Ethyl 4-[({3-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B2354064.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2354069.png)

![3-[(4-Bromophenyl)methyl]-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2354070.png)